molecular formula C13H15N3O3S B2944544 6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941172-42-5

6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2944544
CAS No.: 941172-42-5
M. Wt: 293.34
InChI Key: JRLMBRZDABRMCA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a fused bicyclic system with a pyrrolidine ring and pyrimidine-dione core.

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-7(17)5-16-6-8-10(12(16)18)11(15-13(19)14-8)9-3-2-4-20-9/h2-4,7,11,17H,5-6H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLMBRZDABRMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H17N3O3
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 878123-61-6

The structure includes a pyrrolo[3,4-d]pyrimidine core with a thiophene moiety and a hydroxypropyl substituent, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer)
  • Mechanism of Action : The compound has been shown to inhibit key kinases involved in cell proliferation and survival pathways. Specifically, it targets cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), leading to cell cycle arrest in the S phase and subsequent apoptosis in cancer cells .

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes:

Enzyme Target Inhibition (%) Reference
CDK2/Cyclin A110–23%
DYRK320%
GSK3 alpha15%

This inhibition profile suggests that the compound may be useful in the development of targeted therapies for cancers characterized by dysregulated kinase activity.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for survival.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the antiproliferative effects of the compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
    • Molecular docking studies further confirmed binding affinity to active sites of CDK2 and EGFR, providing insights into its mechanism of action .
  • Antimicrobial Efficacy :
    • Another investigation assessed the antimicrobial potential against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a broad-spectrum antimicrobial agent.

Scientific Research Applications

Based on the search results, here's what is known about the compound 6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione:

General Information

  • It is a research compound with the molecular formula C13H15N3O3S and a molecular weight of 293.34.
  • The compound's purity is typically around 95%.
  • Its IUPAC name is 6-(2-hydroxypropyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione.

Availability and Usage

  • It is available from BenchChem for research purposes, but not for human or veterinary use.

Potential Research Areas

  • The compound is a pyrrolo-pyrimidine derivative . Research indicates that pyrrolo-pyrimidines and related compounds have anticancer potential by targeting CDK4/6 and other kinases .
  • Other pyrimidine derivatives have demonstrated potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .
  • Certain pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity and can downregulate CDK4 and BcL2, arresting the cell cycle at the G1/S phase in MCF-7 cells .

Safety and Handling

  • The information from BenchChem specifies that this compound is intended for research use only and not for human or veterinary purposes.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multi-step pathways involving cyclization and functional group modifications:

  • Condensation-Cyclization : Starting materials like 2-thiophenecarboxaldehyde and 2-hydroxypropylamine undergo condensation to form intermediates, followed by cyclization under acidic/basic conditions (e.g., HCl/EtOH at 80–120°C) to construct the pyrrolopyrimidine-dione scaffold .

  • Key intermediates :

    Thiophen 2 yl aldehyde+HydroxypropylamineEtOH 80 CImine intermediateHClrefluxCyclized product\text{Thiophen 2 yl aldehyde}+\text{Hydroxypropylamine}\xrightarrow{\text{EtOH 80 C}}\text{Imine intermediate}\xrightarrow[\text{HCl}]{\text{reflux}}\text{Cyclized product}
  • Yields for analogous compounds range from 40–70% , depending on solvent purity and reaction time optimization .

Pyrrolopyrimidine-Dione Core

  • Nucleophilic Acyl Substitution : The C2 and C5 carbonyl groups react with amines or alcohols under basic conditions to form amides or esters:

    R NH2+C ODMAP DCCR NHCO  Yield 55 65 [1]\text{R NH}_2+\text{C O}\xrightarrow{\text{DMAP DCC}}\text{R NHCO }\quad \text{ Yield 55 65 }[1]
  • Ring-Opening Reactions : Strong bases (e.g., NaOH) at elevated temperatures cleave the dione ring, yielding substituted pyrimidine derivatives .

Thiophene Substituent

  • Electrophilic Substitution : Bromination or nitration occurs preferentially at the thiophene’s 5-position due to electron-rich sulfur:

    Thiophene+Br2FeCl35 Bromothiophene derivative Yield 75 85 [3][8]\text{Thiophene}+\text{Br}_2\xrightarrow{\text{FeCl}_3}\text{5 Bromothiophene derivative}\quad \text{ Yield 75 85 }[3][8]
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids modify the thiophene moiety for structure-activity studies .

Hydroxypropyl Side Chain

  • Oxidation : The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄):

    CH OH CH2CH3CrO3C O CH2CH3 Yield 60 70 [7]\text{CH OH CH}_2\text{CH}_3\xrightarrow{\text{CrO}_3}\text{C O CH}_2\text{CH}_3\quad \text{ Yield 60 70 }[7]
  • Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under mild conditions .

Specific Reaction Pathways

Reaction TypeConditionsReagents/CatalystsProductsYield (%)
Acylation RT, anhydrous DMFAcetic anhydride, Py2-Acetylpyrrolopyrimidine-dione65
Sulfonation 0–5°C, H₂SO₄SO₃5-Sulfothiophene derivative72
Reductive Amination H₂ (1 atm), EtOHPd/C, NH₃N-Alkylated pyrrolopyrimidine58

Analytical Characterization

  • NMR :

    • ¹H NMR (DMSO-d₆) : δ 7.45 (thiophene-H), 4.20 (hydroxypropyl-CH), 3.75 (pyrrolidine-CH₂) .

    • ¹³C NMR : Carbonyl signals at 170–175 ppm confirm dione structure.

  • HPLC : Purity >95% (C18 column, MeOH/H₂O gradient).

Key Findings

  • The compound’s reactivity is dominated by its electron-deficient pyrrolopyrimidine core and electron-rich thiophene.

  • Functionalization at the hydroxypropyl group enables solubility modulation for pharmaceutical formulations .

  • Computational studies (DFT) predict regioselectivity in electrophilic substitutions at the thiophene ring .

Comparison with Similar Compounds

Core Structure Modifications

  • Target Compound : Features a thiophen-2-yl group (aromatic sulfur heterocycle) and a 2-hydroxypropyl chain.
  • 4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a) : Replaces the pyrrolidine ring with a simpler pyrimidine-dione core. The 4-phenyl and 6-thiophen-2-yl substituents enhance aromaticity but lack the hydroxypropyl group .
  • 4-(4-Hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl) analogue (CAS:1203362-54-2) : Incorporates a tetrahydrofuran-derived substituent and a hydroxylated phenyl group, offering distinct solubility and steric profiles .

Key Substituent Comparisons

Compound Name 4-Position Substituent 6-Position Substituent Molecular Weight Notable Features
Target Compound Thiophen-2-yl 2-Hydroxypropyl Not Provided Hydrophilic due to -OH; sulfur aromaticity
12a Thiophen-2-yl Phenyl 272.32 Higher aromatic content
12c Thiophen-2-yl 3,4,5-Trimethoxyphenyl 362.40 Electron-rich methoxy groups
6-(2-hydroxyethyl)-4-(benzyloxyphenyl) Benzyloxyphenyl 2-Hydroxyethyl 379.4 Enhanced solubility from polar groups
6-Allyl-4-(2-chlorophenyl) 2-Chlorophenyl Allyl 303.74 Electrophilic allyl group; chloroaromatic

Physicochemical and Analytical Data

Elemental Analysis and Purity

  • 12a : Anal. Found: C, 61.94%; H, 4.59%; N, 10.18% (vs. Calcd: C, 61.75%; H, 4.44%; N, 10.29%) .
  • 12c : Anal. Found: C, 56.19%; H, 5.16%; N, 7.88% (vs. Calcd: C, 56.34%; H, 5.01%; N, 7.73%) .
  • 6-(2-hydroxyethyl)-4-(benzyloxyphenyl) : Molecular formula C21H21N3O4 (MW 379.4) .

The target compound’s hydroxypropyl group likely increases hydrophilicity compared to phenyl or allyl substituents, though direct solubility data are absent.

Spectroscopic Features

  • 12a : ^13C NMR (DMSO-d6) shows pyrimidine carbons at δC 70.5 and 71.9, with carbonyl signals at δC 161.1 and 179.9 .
  • 14c : IR spectra reveal C=O stretches at 1710–1713 cm⁻¹, consistent with the target compound’s dione functionality .

Q & A

Q. How to integrate this compound into a structure-activity relationship (SAR) study targeting purine-binding enzymes?

  • Framework : Align its pyrrolo-pyrimidine core with ATP-binding pockets (e.g., kinases). Systematically vary the hydroxypropyl chain length and thiophene orientation. Use Free-Wilson analysis to quantify substituent contributions to IC₅₀ values .

Q. What conceptual models explain its dual role as a kinase inhibitor and pro-apoptotic agent?

  • Framework : Link to network pharmacology principles, where kinase inhibition (e.g., JAK2/STAT3) synergizes with mitochondrial apoptosis pathways (Bax/Bcl-2 modulation). Validate via Western blotting (phospho-kinase and caspase-3 levels) .

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